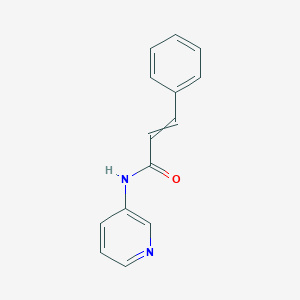

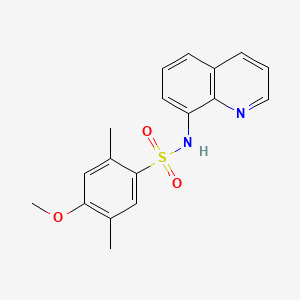

(2E)-3-phenyl-N-(pyridin-3-yl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction is carried out (temperature, pressure, catalysts, etc.), and the yield of the product .Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like IR, NMR, Mass spectrometry) to determine the structure of the compound . Computational methods can also be used to predict the molecular structure .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying the physical properties (melting point, boiling point, solubility, etc.) and chemical properties (acidity or basicity, reactivity, etc.) of the compound .Applications De Recherche Scientifique

Immunomodulatory Effects

The compound has been found to promote immunomodulatory effects. It has been observed to decrease the production and accumulation of microglia, immune cells that produce inflammatory cytokines such as TNF and IFN-γ. At the same time, it enhances the production of the anti-inflammatory cytokine IL-10 by innate and adaptive immune cells .

Neuroprotective Effects

The compound has been associated with neuroprotective effects. It has been used in the treatment of neurodegenerative diseases, mainly Parkinson’s and Alzheimer’s diseases . The compound has been shown to protect cognitive abilities in experimental models .

Lung Function Preservation

The compound has been found to preserve lung function. In experimental models, treatment with the compound has been shown to protect lung function .

Anti-tubercular Activity

The compound has been investigated for its anti-tubercular activity. Derivatives of the compound have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Cancer Treatment

The compound has been associated with the treatment of cancer. Certain 2- (2,4,5-substituted anilino) pyrimidine compounds and their pharmaceutically acceptable salts, which may be useful in the treatment or prevention of a disease or medical condition mediated by certain mutated forms of the epidermal growth factor receptor .

Green Technology for Synthesis

The compound has been associated with the development of green technology for synthesis. Biocatalysis, using enzymes for organic synthesis, has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients .

Mécanisme D'action

Target of Action

N-(pyridin-3-yl)cinnamamide, also known as Q27210401 or (2E)-3-phenyl-N-(pyridin-3-yl)prop-2-enamide, is a synthetic derivative of cinnamic acid . It has been found to interact with several targets. For instance, it has been reported to have anti-tubercular activity against Mycobacterium tuberculosis . Additionally, it has been suggested to act as a potent inhibitor of cyclin-dependent kinase 2 (CDK2) .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, as a CDK2 inhibitor, it can interfere with the cell cycle, potentially leading to cell cycle arrest .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle, a critical biochemical pathway in cells . By inhibiting CDK2, it can disrupt the normal progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .

Pharmacokinetics

It is known that the compound is synthesized from cinnamoyl chloride, pyridine, and dichloromethane

Result of Action

The compound’s action results in significant biological effects. As a CDK2 inhibitor, it can lead to cell cycle arrest and apoptosis, potentially inhibiting the growth of cancer cells . Its anti-tubercular activity can inhibit the growth of Mycobacterium tuberculosis, potentially leading to the treatment of tuberculosis .

Action Environment

The action of N-(pyridin-3-yl)cinnamamide can be influenced by various environmental factors. For instance, the synthesis of the compound involves a reaction using cinnamoyl chloride, pyridine, and dichloromethane, from zero degrees Celsius to room temperature, stirring overnight

Safety and Hazards

Propriétés

IUPAC Name |

3-phenyl-N-pyridin-3-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c17-14(16-13-7-4-10-15-11-13)9-8-12-5-2-1-3-6-12/h1-11H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKDGODLSLTXFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-(phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B6417027.png)

![1,7-dimethyl-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417031.png)

![3-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoic acid](/img/structure/B6417037.png)

![3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417047.png)

![6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B6417068.png)

![1-(4-{3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B6417076.png)

![N-benzyl-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6417080.png)

![2-[(E)-[(3,5-dibromo-2-hydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B6417090.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417106.png)

![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-methylbenzamide](/img/structure/B6417109.png)